molecular formula C17H11ClN4O3S B11470812 6-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11470812
M. Wt: 386.8 g/mol
InChI Key: MCQUFGSOSNXLBB-UHFFFAOYSA-N
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Description

6-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-CHLORO-2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-CHLORO-2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazolothiadiazole core through cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds.

    Substitution Reactions: Introduction of the benzodioxole and chloromethoxyphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the triazolothiadiazole ring or the chloromethoxyphenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

    Material Science: Potential use in the development of novel materials with specific electronic properties.

Biology and Medicine

    Pharmacology: Investigation of its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Biochemistry: Study of its interactions with biological macromolecules like proteins and nucleic acids.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Environmental Science: Application in the detection and removal of pollutants.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-CHLORO-2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Compounds with similar core structures but different substituents.

    Benzodioxoles: Compounds with the benzodioxole moiety but different attached groups.

    Chloromethoxyphenyl Derivatives: Compounds with the chloromethoxyphenyl group but different core structures.

Uniqueness

The uniqueness of 6-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-CHLORO-2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H11ClN4O3S

Molecular Weight

386.8 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11ClN4O3S/c1-23-12-5-3-10(18)7-11(12)15-19-20-17-22(15)21-16(26-17)9-2-4-13-14(6-9)25-8-24-13/h2-7H,8H2,1H3

InChI Key

MCQUFGSOSNXLBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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